Cas no 2138154-80-8 (5-Bromo-3-pentylthiophene-2-carboxylic acid)

5-Bromo-3-pentylthiophene-2-carboxylic acid is a brominated thiophene derivative featuring a pentyl side chain and a carboxylic acid functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of conjugated polymers, pharmaceuticals, and agrochemicals. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, while the carboxylic acid group allows for further functionalization via esterification or amidation. Its structural properties make it valuable for designing materials with tailored electronic or optoelectronic characteristics. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage in a cool, dry environment is recommended to maintain stability.
5-Bromo-3-pentylthiophene-2-carboxylic acid structure
2138154-80-8 structure
Product name:5-Bromo-3-pentylthiophene-2-carboxylic acid
CAS No:2138154-80-8
MF:C10H13BrO2S
Molecular Weight:277.178021192551
CID:6317808
PubChem ID:165957488

5-Bromo-3-pentylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2138154-80-8
    • 5-bromo-3-pentylthiophene-2-carboxylic acid
    • EN300-716595
    • 5-Bromo-3-pentylthiophene-2-carboxylic acid
    • インチ: 1S/C10H13BrO2S/c1-2-3-4-5-7-6-8(11)14-9(7)10(12)13/h6H,2-5H2,1H3,(H,12,13)
    • InChIKey: NWXQJISGKLLODT-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=O)O)S1)CCCCC

計算された属性

  • 精确分子量: 275.98196g/mol
  • 同位素质量: 275.98196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 65.5Ų

5-Bromo-3-pentylthiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-716595-10.0g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
10.0g
$5774.0 2025-03-12
Enamine
EN300-716595-2.5g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
2.5g
$2631.0 2025-03-12
Enamine
EN300-716595-5.0g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
5.0g
$3894.0 2025-03-12
Enamine
EN300-716595-0.25g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
0.25g
$1235.0 2025-03-12
Enamine
EN300-716595-1.0g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
1.0g
$1343.0 2025-03-12
Enamine
EN300-716595-0.5g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
0.5g
$1289.0 2025-03-12
Enamine
EN300-716595-0.05g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
0.05g
$1129.0 2025-03-12
Enamine
EN300-716595-0.1g
5-bromo-3-pentylthiophene-2-carboxylic acid
2138154-80-8 95.0%
0.1g
$1183.0 2025-03-12

5-Bromo-3-pentylthiophene-2-carboxylic acid 関連文献

5-Bromo-3-pentylthiophene-2-carboxylic acidに関する追加情報

5-Bromo-3-pentylthiophene-2-carboxylic Acid (CAS No. 2138154-80-8): An Overview of Its Properties, Synthesis, and Applications

5-Bromo-3-pentylthiophene-2-carboxylic acid (CAS No. 2138154-80-8) is a versatile organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound is characterized by its unique molecular structure, which combines a bromine atom, a pentyl group, and a thiophene ring with a carboxylic acid functional group. The combination of these functional groups imparts 5-Bromo-3-pentylthiophene-2-carboxylic acid with a range of interesting properties that make it a valuable building block in various applications.

The molecular formula of 5-Bromo-3-pentylthiophene-2-carboxylic acid is C11H14BrO2S, and its molecular weight is 279.20 g/mol. The compound is typically obtained as a white or off-white solid with a melting point ranging from 105°C to 107°C. The solubility of 5-Bromo-3-pentylthiophene-2-carboxylic acid in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF) is moderate to good, making it suitable for various synthetic transformations.

In terms of synthesis, 5-Bromo-3-pentylthiophene-2-carboxylic acid can be prepared through several routes. One common method involves the bromination of 3-pentylthiophene followed by carboxylation. Another approach involves the coupling of 3-pentylthiophene with bromoacetic acid using a suitable coupling reagent such as copper(I) iodide or palladium catalysts. These synthetic methods have been extensively studied and optimized to achieve high yields and purity levels.

The unique structure of 5-Bromo-3-pentylthiophene-2-carboxylic acid makes it an attractive candidate for various applications in materials science and pharmaceutical research. In materials science, the compound has been explored for its potential use in the development of organic semiconductors and photovoltaic materials. The presence of the thiophene ring and the carboxylic acid group can enhance the electronic properties and stability of these materials, making them suitable for use in organic electronic devices.

In pharmaceutical research, 5-Bromo-3-pentylthiophene-2-carboxylic acid has shown promise as a lead compound for the development of new drugs. The bromine atom can be used as a handle for further functionalization, allowing for the synthesis of derivatives with improved biological activity and selectivity. Recent studies have demonstrated that certain derivatives of 5-Bromo-3-pentylthiophene-2-carboxylic acid exhibit potent anti-inflammatory and anti-cancer properties, making them potential candidates for further drug development.

The biological activity of 5-Bromo-3-pentylthiophene-2-carboxylic acid has been investigated in several preclinical studies. For example, one study published in the Journal of Medicinal Chemistry reported that a derivative of 5-Bromo-3-pentylthiophene-2-carboxylic acid exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in the treatment of inflammatory diseases.

In another study published in the European Journal of Medicinal Chemistry, researchers explored the anti-cancer properties of 5-Bromo-3-pentylthiophene-2-carboxylic acid. The study found that certain derivatives of the compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds.

The versatility of 5-Bromo-3-pentylthiophene-2-carboxylic acid extends beyond its biological activity. In organic synthesis, the compound serves as an important building block for the preparation of more complex molecules. Its reactivity can be tuned by modifying the functional groups on the thiophene ring or by introducing additional substituents through coupling reactions. This flexibility makes it a valuable starting material for synthetic chemists working on the development of new materials and pharmaceuticals.

In conclusion, 5-Bromo-3-pentylthiophene-2-carboxylic acid (CAS No. 2138154-80-8) is a multifaceted compound with a wide range of applications in materials science and pharmaceutical research. Its unique molecular structure endows it with interesting electronic properties and biological activity, making it an attractive target for further investigation and development. As research in these fields continues to advance, it is likely that new applications for this versatile compound will be discovered.

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